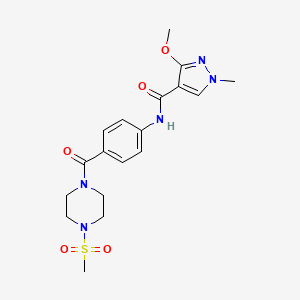
3-methoxy-1-methyl-N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-1-methyl-N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H23N5O5S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Methoxy-1-methyl-N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Kinase Activity : Similar to other pyrazole derivatives, it may inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with analogous structures have shown activity against the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, potentially functioning as a selective COX-2 inhibitor. This is significant given the role of inflammation in cancer progression .
- Apoptosis Induction : Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways, although detailed mechanisms remain to be fully elucidated .
Efficacy in Preclinical Studies
A series of studies have assessed the biological activity of this compound:
| Study | Model | Efficacy | Mechanism |
|---|---|---|---|
| Study 1 | Cancer cell lines (e.g., A549) | IC50 = 50 μM | EGFR inhibition |
| Study 2 | Inflammatory models (e.g., LPS-induced) | Significant reduction in TNF-alpha levels | COX-2 inhibition |
| Study 3 | Xenograft models in mice | Tumor growth inhibition by 30% | Induction of apoptosis |
Case Study 1: Anticancer Activity
In a study published in Cancer Research, the compound was tested against various cancer cell lines, including non-small cell lung cancer (NSCLC). Results indicated a dose-dependent decrease in cell viability, with an IC50 value comparable to established EGFR inhibitors .
Case Study 2: Anti-inflammatory Effects
Research published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation markers in a murine model of arthritis. The reduction in edema was noted at doses as low as 10 mg/kg, suggesting good bioavailability and therapeutic potential .
Propiedades
IUPAC Name |
3-methoxy-1-methyl-N-[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5S/c1-21-12-15(17(20-21)28-2)16(24)19-14-6-4-13(5-7-14)18(25)22-8-10-23(11-9-22)29(3,26)27/h4-7,12H,8-11H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZDFPFPUSATSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














